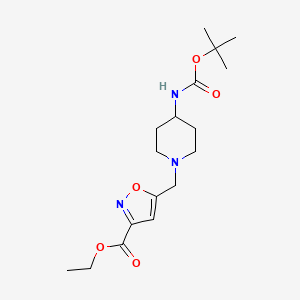

![molecular formula C7H9NO B1398668 3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carbonitrile CAS No. 1370705-39-7](/img/structure/B1398668.png)

3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carbonitrile

Overview

Description

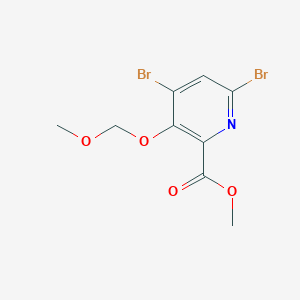

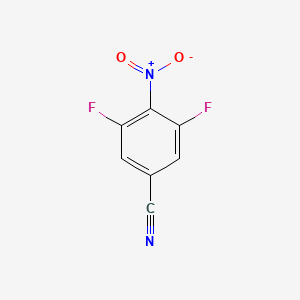

3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carbonitrile is a chemical compound with the molecular formula C8H9NO . It is a bicyclic compound containing five carbon atoms in a unique ring structure .

Synthesis Analysis

The synthesis of 1,3-disubstituted bicyclo[1.1.1]pentanes involves a cooperative N-heterocyclic carbene (NHC) and iridium dual-catalyzed three-component reaction . This reaction involves radicals derived from diazo esters to perform an addition reaction onto [1.1.1]propellane to afford BCP radicals . Cross-coupling with a corresponding Breslow intermediate radical then forms a disubstituted BCP ketone .Molecular Structure Analysis

The molecular structure of 3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carbonitrile consists of a bicyclic framework with a hydroxymethyl group attached to one of the bridgehead carbons and a carbonitrile group attached to the other .Scientific Research Applications

Enantioselective C–H Functionalization of Bicyclo[1.1.1]pentanes

- Summary of Application: This study explores enantioselective C–H functionalization of BCPs as a strategy to provide access to chiral substituted BCPs .

- Methods of Application: The study employed enantioselective intermolecular sp3 C–H insertion reactions of donor/acceptor diazo compounds catalyzed by the chiral dirhodium complex, Rh2(TCPTAD)4 .

- Results: The work establishes that highly strained molecules can undergo direct C–H insertion without losing the integrity of their carbocyclic framework .

Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives

- Summary of Application: The BCP motif has emerged within drug discovery as a valuable bioisostere for internal alkynes, tert-butyl groups and mono-substituted/1,4-disubstituted arenes .

- Methods of Application: The methodology for substitution of the bridge positions in BCPs remains underdeveloped .

- Results: Increasing the solubility and potency of a medicine can reduce the therapeutic dose required, potentially avoiding drug–drug interactions and drug-induced liver injury through metabolic activation .

Synthetic Chemistry of Bicyclo[1.1.1]pentane

- Summary of Application: This study reviews recent advances in the synthetic chemistry of BCP, focusing especially on the recently developed radical multicomponent carboamination of [1.1.1]propellane .

- Methods of Application: The study employed a radical multicomponent carboamination of [1.1.1]propellane .

- Results: The work establishes that a wide range of unsymmetrically 1,3-difunctionalized BCP derivatives can be synthesized .

Synthesis of 1-azido-3-heteroaryl Bicyclo[1.1.1]pentanes

- Summary of Application: This study presents a strategy for the direct installation of an azido group, a versatile synthetic handle for the BCP framework .

- Methods of Application: The study employed mild and metal-free conditions to construct azide-containing BCP species .

- Results: The work provides a highly efficient route to construct azide-containing BCP species with various applications in synthetic organic chemistry .

Synthesis of a Bicyclo[1.1.1]pentane-Containing Aromatic Lipoxin B4

- Summary of Application: This study presents the development of a chiral pool route to a BCP-containing upper chain .

- Methods of Application: The study employed a chiral pool route to synthesize BCP-containing LXB4 analogues .

- Results: The work establishes that the developed route can serve as a common fragment in the synthesis of other related BCP-containing LXB4 analogues .

Synthetic Chemistry of [1.1.1]Propellane

- Summary of Application: This study reviews recent advances in the synthetic chemistry of BCP, focusing especially on the recently developed radical multicomponent carboamination of [1.1.1]propellane .

- Methods of Application: The study employed a radical multicomponent carboamination of [1.1.1]propellane .

- Results: The work establishes that a wide range of unsymmetrically 1,3-difunctionalized BCP derivatives can be synthesized .

Future Directions

The future directions for research on 3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carbonitrile and related compounds could involve further exploration of their synthesis, properties, and potential applications . The use of these compounds as bioisosteres in drug discovery is a particularly promising area of research .

properties

IUPAC Name |

3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c8-4-6-1-7(2-6,3-6)5-9/h9H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICMZHMYZIPFSKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC1(C2)C#N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

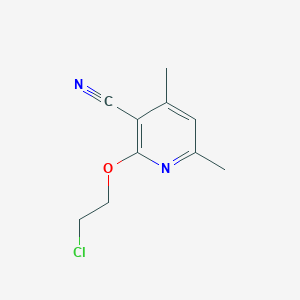

![tert-butyl 2-(3H-imidazo[4,5-b]pyridin-2-yl)ethylcarbamate](/img/structure/B1398588.png)

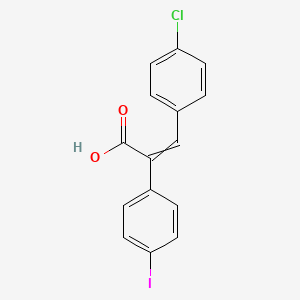

![Ethyl 5-(3,4-dichlorophenyl)-[1,2,4]oxadiazole-3-carboxylate](/img/structure/B1398590.png)

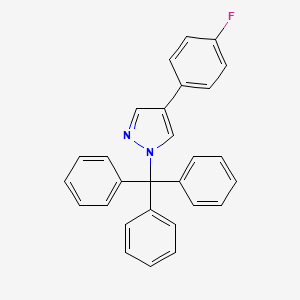

![3-[4-Ethoxy-3-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1398594.png)

![[2,3'-Bipyridine]-6'-carboxylic acid](/img/structure/B1398602.png)